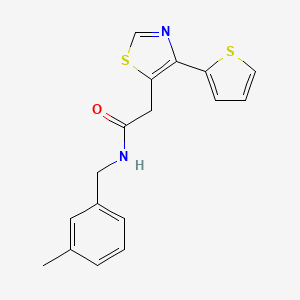

N-(3-Methylbenzyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H16N2OS2 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

N-[(3-methylphenyl)methyl]-2-(4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C17H16N2OS2/c1-12-4-2-5-13(8-12)10-18-16(20)9-15-17(19-11-22-15)14-6-3-7-21-14/h2-8,11H,9-10H2,1H3,(H,18,20) |

InChI Key |

VIPBJBMCTWBVMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)CC2=C(N=CS2)C3=CC=CS3 |

Origin of Product |

United States |

Biological Activity

N-(3-Methylbenzyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing findings from various studies and providing data tables for clarity.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₈N₂OS₂

- Molecular Weight : 356.5 g/mol

- CAS Number : 1017662-85-9

The compound features a thiazole ring and a thiophene moiety, which are often associated with biological activity. The structural characteristics suggest potential interactions with biological targets relevant to various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

| Fusarium oxysporum | 12.5 µg/mL |

These results indicate that the compound is particularly effective against Gram-negative bacteria, which are often resistant to conventional antibiotics .

Antifungal Activity

The antifungal properties of this compound have also been evaluated. It was found to inhibit the growth of several fungal species, showing a MIC comparable to established antifungal agents:

| Fungal Species | MIC (µg/mL) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 20 |

The presence of the thiophene and thiazole rings is believed to enhance the antifungal activity by disrupting fungal cell membranes .

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that it may inhibit cancer cell proliferation through various mechanisms:

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes.

- Cell Cycle Arrest : It has been reported to cause G1 phase arrest in certain cancer cell lines, which may prevent further proliferation .

Case Studies

A notable case study involved the evaluation of this compound's effects on human breast cancer cells (MCF-7). The study reported:

- A reduction in cell viability by over 50% at concentrations above 20 µM.

- Induction of apoptosis was confirmed through annexin V staining assays.

These findings highlight the potential for this compound as a candidate for further development in anticancer therapies .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(3-Methylbenzyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene and thiazole rings possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism of action is believed to involve interference with microbial cell wall synthesis or protein function.

Case Study : A study evaluating a series of thiazole derivatives demonstrated promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the side chains can enhance efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been a focal point of research. Compounds featuring similar structural characteristics have been tested against various cancer cell lines, showing potential in inhibiting cell proliferation.

Case Study : In vitro studies on thiazole derivatives revealed significant cytotoxic effects against human breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines. The compounds were evaluated using assays such as the Sulforhodamine B (SRB) assay, which indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance. These computational analyses provide insights into how modifications in the compound's structure can influence its binding affinity and specificity towards biological targets.

Example Findings : Docking studies using software like Schrodinger indicated favorable interactions between thiazole derivatives and dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, highlighting their potential as antitumor agents .

Q & A

Q. What are the recommended synthetic routes for N-(3-Methylbenzyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide, and how can reaction conditions be optimized?

The synthesis of structurally similar acetamide-thiazole hybrids typically involves coupling a thiazole intermediate with an appropriate acetamide derivative. For example:

- Step 1: Synthesize the thiazole core via cyclization of thioamides with α-haloketones under reflux in solvents like ethanol or dioxane .

- Step 2: Introduce the thiophene moiety at the 4-position of the thiazole ring using Suzuki-Miyaura coupling or nucleophilic substitution .

- Step 3: Couple the thiazole intermediate with 3-methylbenzylamine via amide bond formation using coupling agents like EDCI/HOBt in DMF .

Optimization: Vary solvents (e.g., DMF vs. acetone), catalysts (e.g., triethylamine vs. K₂CO₃), and reaction times to improve yields. Monitor purity via TLC and HPLC .

Q. How can the structure and purity of this compound be validated experimentally?

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .

- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Anticancer Activity: Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .

- Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Enzyme Inhibition: Assess inhibition of kinases or proteases using fluorescence-based assays .

Advanced Research Questions

Q. How can molecular docking studies predict its binding affinity to therapeutic targets?

- Target Selection: Prioritize receptors like EGFR or HIV-1 RT based on structural analogs (e.g., triazole-thiazole hybrids show NNRTI activity) .

- Docking Workflow:

- Prepare the ligand (target compound) and receptor (PDB ID: 2RKI) using Schrödinger’s Glide .

- Analyze binding poses for hydrogen bonds (e.g., acetamide carbonyl with Lys101) and hydrophobic interactions (thiophene with Phe227) .

- Validate with MD simulations to assess stability over 100 ns .

- Contradictions: If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvent effects .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

Q. What analytical methods resolve challenges in characterizing its polymorphs or stereoisomers?

- X-ray Crystallography: Determine crystal packing and intermolecular interactions (e.g., H-bonds between acetamide NH and thiazole S) .

- DSC/TGA: Identify polymorph transitions (endothermic peaks) and thermal stability .

- Chiral HPLC: Separate enantiomers using amylose-based columns if stereocenters exist .

Q. How can in vitro ADME studies inform its pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.